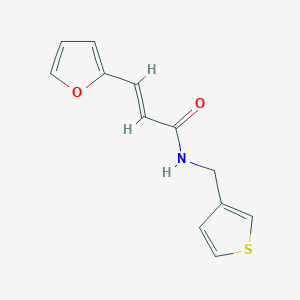

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(4-3-11-2-1-6-15-11)13-8-10-5-7-16-9-10/h1-7,9H,8H2,(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZISWRQLGVQUAU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of furan-2-carbaldehyde and thiophen-3-ylmethylamine.

Formation of the acrylamide: The key step involves the reaction between furan-2-carbaldehyde and thiophen-3-ylmethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.

Addition of acrylamide: The imine is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that acrylamide derivatives, including (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide, exhibit potential anticancer properties. A comparative analysis of structurally similar compounds suggests that the unique combination of heterocycles in this compound may confer distinct biological activities compared to other acrylamide derivatives. For instance, compounds with furan and thiophene moieties have been linked to cytotoxic effects against various cancer cell lines .

Neuropathic Pain Management

A study investigated the pharmacological activity of related compounds in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated that these compounds could modulate nicotinic acetylcholine receptors, suggesting a potential role in pain management and anti-inflammatory applications . Specifically, the compound's interaction with voltage-gated calcium channels may provide insights into its mechanisms for antinociceptive activity.

Polymerization

The acrylamide functional group allows this compound to be utilized as a building block in polymer synthesis. Its ability to undergo radical polymerization makes it valuable for creating polymeric materials with tailored properties for specific applications. This includes potential uses in coatings, adhesives, and biomedical devices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Anticancer Activity | Evaluated the anticancer potential of acrylamide derivatives | Demonstrated cytotoxic effects on cancer cell lines; highlighted the role of structural features in biological activity |

| Neuropathic Pain Study | Investigated pain-relieving properties | Found modulation of nicotinic receptors; suggested therapeutic potential for neuropathic pain management |

| Polymerization Research | Explored polymer synthesis applications | Confirmed suitability of acrylamide derivatives for creating functional polymers |

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiophene rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Antiviral Activity: SARS-CoV-2 nsp13 Inhibitors

Key Analogs :

- (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (): Activity: Inhibits SARS-CoV-2 nsp13 helicase (IC₅₀ = 13.0 µM for helicase activity; 2.3–3.0 µM for ATPase activity). SAR Insight: Bulky aromatic substituents on the amide nitrogen are critical for helicase inhibition, but lipophilic groups (e.g., thiophen-3-ylmethyl) may improve CNS penetration .

Antimicrobial Activity: Staphylococcus aureus Sortase A Inhibitors

Key Analogs :

- the neutral thiophen-3-ylmethyl group. SAR Insight: Electron-rich aromatic rings (e.g., morpholine) improve enzyme binding, while thiophene-based substituents may favor hydrophobic interactions .

Antinociceptive Activity: α7 nAChR Modulators

Key Analogs :

- DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide] ():

- Activity : Reduces oxaliplatin-induced neuropathic pain (3 mg/kg in mice) via α7 nAChR potentiation.

- Structural Differences : The p-tolyl group (electron-donating methyl) vs. thiophen-3-ylmethyl may alter receptor binding kinetics.

- DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] ():

Anticancer and Radical Scavenging Activity

Key Analogs :

- (E)-3-(Furan-2-yl)-N-(prop-2-in-1-ylcarbamoselenoyl)acrylamide (): Activity: Exhibits dual anticancer and radical scavenging activity (15% yield, orange solid). Structural Differences: The selenourea moiety introduces redox-active properties absent in the thiophen-3-ylmethyl analog.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic organic compound characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 1331723-38-6 |

These properties contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including this compound. The compound exhibits moderate to good activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

This dual activity against bacteria and fungi positions the compound as a versatile agent in treating infections .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve interactions with cellular targets that disrupt microbial growth and replication. The presence of furan and thiophene rings may enhance its ability to penetrate cell membranes and interact with essential biomolecules.

Comparative Analysis

When compared to similar compounds, such as (E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide and (E)-3-(furan-2-yl)-N-(pyridin-3-ylmethyl)acrylamide, the unique structure of this compound provides distinct electronic and steric properties that influence its reactivity and biological efficacy .

Case Studies

- Anxiolytic Effects : In a study involving a related furan derivative, it was found that compounds with similar structures can act as positive allosteric modulators of nicotinic acetylcholine receptors, which are implicated in anxiety regulation . This suggests potential anxiolytic effects for this compound as well.

- Antimicrobial Efficacy : A recent investigation into various acrylamide derivatives demonstrated that modifications in the side chains significantly affect their antimicrobial properties, indicating that further research on this compound could yield insights into optimizing its structure for enhanced activity .

Q & A

Q. What are the optimized synthetic routes for (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Coupling of furan-2-carbaldehyde with acryloyl chloride via a Knoevenagel condensation to form the α,β-unsaturated acrylamide backbone.

- Step 2: Reaction of the intermediate with thiophen-3-ylmethylamine under nucleophilic acyl substitution, using triethylamine as a base to deprotonate the amine and enhance reactivity .

- Condition Optimization:

- Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction kinetics .

- Temperature: Maintain 0–5°C during amine addition to minimize side reactions (e.g., polymerization of acrylamide) .

- Catalysts: Employ coupling agents like EDCI/HOBt for efficient amide bond formation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure (E)-isomer .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and acrylamide (δ 6.3–6.8 ppm for α,β-unsaturated protons) .

- ¹³C NMR: Confirm carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular weight (calculated for C₁₃H₁₂N₂O₂S: 260.3 g/mol) and detect fragmentation patterns .

- Infrared Spectroscopy (IR): Identify acrylamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HPLC: Employ a C18 column with acetonitrile/water mobile phase to assess purity (>95% by peak integration) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this acrylamide derivative to enhance its biological efficacy?

Methodological Answer:

- Structural Modifications:

- Vary substituents: Replace thiophen-3-ylmethyl with other heterocyclic amines (e.g., pyrazole or morpholine derivatives) to assess impact on bioactivity .

- Stereochemistry: Compare (E)- and (Z)-isomers to determine conformational effects on target binding .

- Assays:

- Enzyme Inhibition: Test against Sortase A (Staphylococcus aureus) or GABAA receptors using fluorescence-based activity assays .

- Cellular Uptake: Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify permeability in Caco-2 cell monolayers .

- Data Analysis: Apply multivariate regression to correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends .

Q. What strategies are recommended for resolving contradictions in bioactivity data observed across different experimental models for this compound?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .

- Data Normalization:

- Include positive controls (e.g., etomidate for GABAA assays) to calibrate response thresholds .

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response datasets .

- Mechanistic Studies: Use X-ray crystallography or cryo-EM to resolve binding modes if conflicting hypotheses arise (e.g., competitive vs. allosteric inhibition) .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets like enzymes or receptors?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Glide to model interactions with Sortase A (PDB: 1T2W) or GABAA (PDB: 6HUP). Focus on key residues (e.g., Arg28 in Sortase A) .

- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

- QSAR Modeling:

- Build regression models using descriptors like polar surface area or HOMO/LUMO energies to predict IC50 values .

- Validate with leave-one-out cross-validation (LOO-CV) to ensure robustness .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.